

# Spectroscopic Profile of 3-Amino-1,2-propanediol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-1,2-propanediol** (CAS No: 616-30-8), a versatile chemical intermediate. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Amino-1,2-propanediol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
2.55	dd	H-3a
2.75	dd	H-3b
3.35	dd	H-1a
3.45	dd	H-1b
3.65	m	H-2

Solvent: D<sub>2</sub>O

<sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
47.5	C-3 (CH <sub>2</sub> NH <sub>2</sub> )
66.5	C-1 (CH <sub>2</sub> OH)
72.0	C-2 (CHOH)

Solvent: D<sub>2</sub>O

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3350 (broad)	O-H stretch (alcohol)
3280 (broad)	N-H stretch (primary amine)
2930, 2880	C-H stretch (aliphatic)
1600	N-H bend (scissoring)
1460	C-H bend (scissoring)
1080	C-O stretch (primary alcohol)
1040	C-O stretch (secondary alcohol)
880	N-H wag

## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrometry

m/z	Relative Intensity	Proposed Fragment
30	100%	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
60	High	[C <sub>2</sub> H <sub>6</sub> NO] <sup>+</sup>
18	High	[H <sub>2</sub> O] <sup>+</sup>

### Electrospray Ionization (ESI) Mass Spectrometry

m/z	Adduct
92.076	[M+H] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

## NMR Spectroscopy

A sample of **3-Amino-1,2-propanediol** (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide ( $D_2O$ ), in a standard 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For  $^1H$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. For  $^{13}C$  NMR, due to the low natural abundance of the  $^{13}C$  isotope, a larger number of scans (e.g., 1024 or more) are typically required. Chemical shifts are referenced to an internal standard, such as DSS or TSP, or to the residual solvent peak.

## Infrared (IR) Spectroscopy

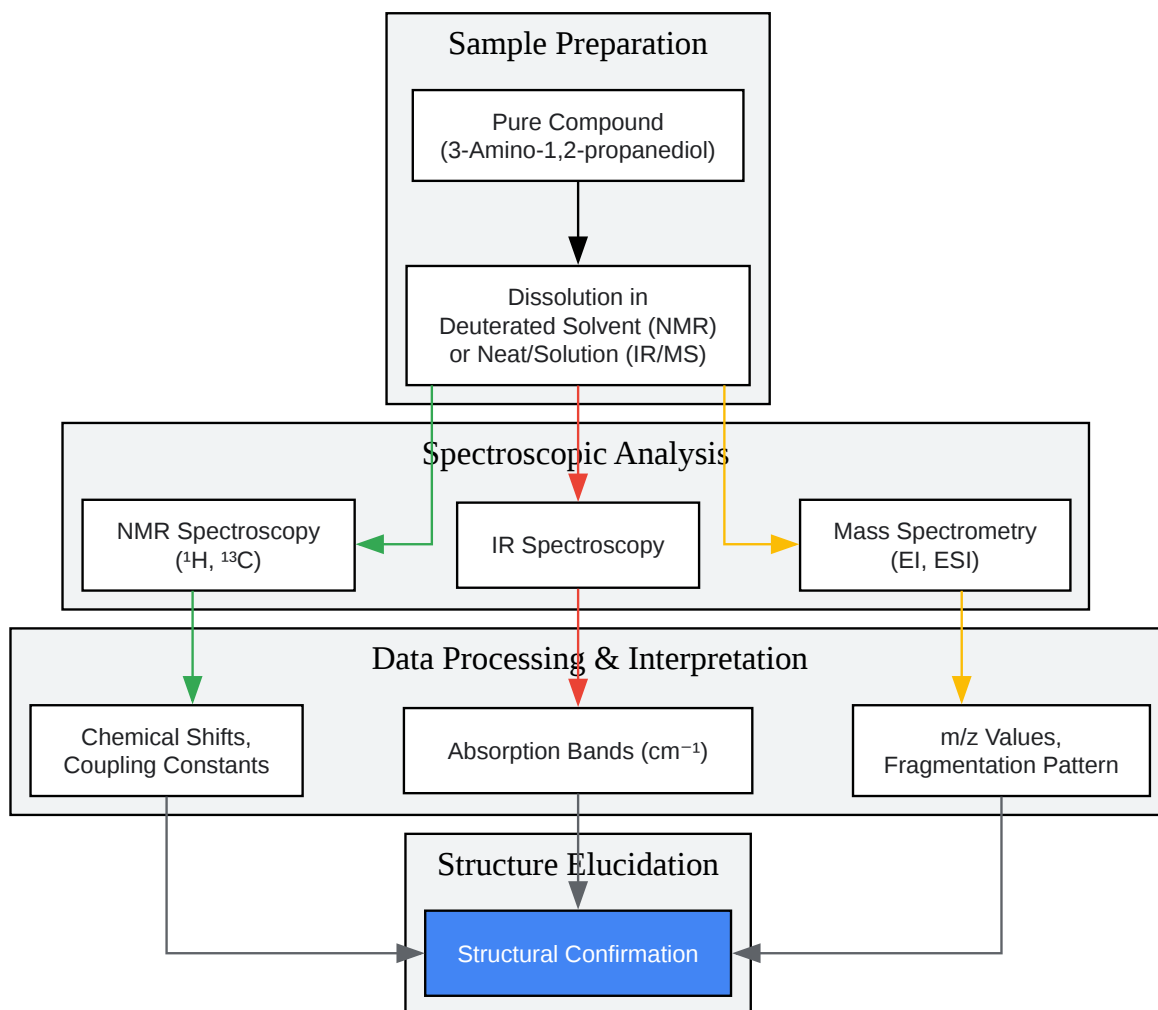
Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **3-Amino-1,2-propanediol**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of  $4000-400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For Electron Ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ). For softer ionization, such as Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. This technique typically results in the protonated molecule  $[M+H]^+$  with minimal fragmentation.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-1,2-propanediol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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